
2-Fluoro-4-(4-methoxyphenyl)benzonitrile
Descripción general
Descripción
2-Fluoro-4-(4-methoxyphenyl)benzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C14H10FNO .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile consists of a benzonitrile group substituted with a fluorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position .Physical And Chemical Properties Analysis
2-Fluoro-4-(4-methoxyphenyl)benzonitrile has a predicted boiling point of 233.9±20.0 °C and a predicted density of 1.18±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Fluoro-4-(4-methoxyphenyl)benzonitrile does not appear directly in the literature; however, related compounds and synthesis methods offer insights into its potential applications and characteristics. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, suggests a methodology that could be relevant for synthesizing compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile. This involves cross-coupling reactions that may be adapted for creating various fluorinated organic compounds with potential uses in pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (Qiu et al., 2009).
Pharmacological Applications
While the specific compound is not mentioned, the pharmacological relevance of related fluorine-containing compounds is noteworthy. Fluorine substitution significantly affects the biological activity of pharmaceuticals, making fluorinated compounds of great interest. For example, fluorinated analogues of cytidine nucleotides are potent antivirals, indicating that fluorine substitution in compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile could lead to important biological activities (Ray et al., 2003).
Environmental and Green Chemistry
The advancement of fluoroalkylation reactions in aqueous media, including trifluoromethylation and difluoromethylation, highlights the environmental benefits of incorporating fluorine into organic compounds via green chemistry approaches. This suggests potential environmental applications for the synthesis and use of fluorinated compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, promoting the development of sustainable and less toxic chemical processes (Song et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUDFMDIMMTHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376916 | |
| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methoxyphenyl)benzonitrile | |
CAS RN |
123864-93-7 | |
| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

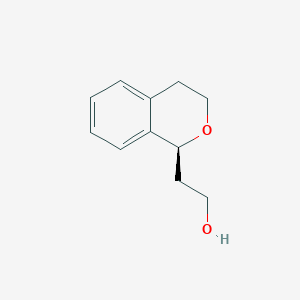
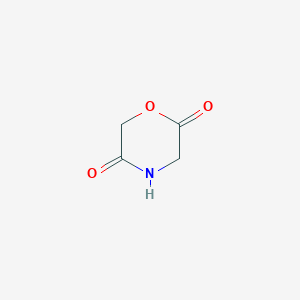
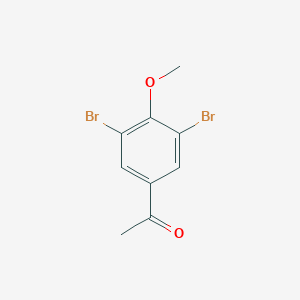
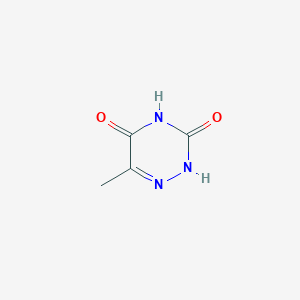
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
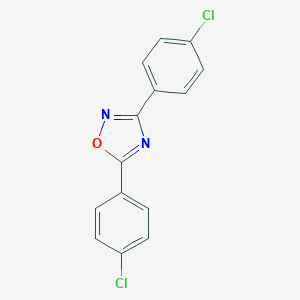


![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
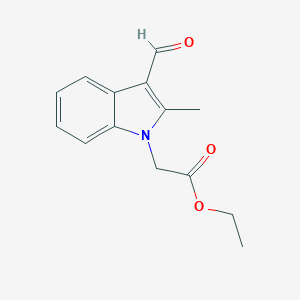
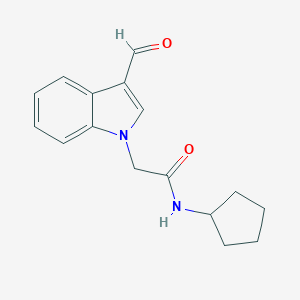
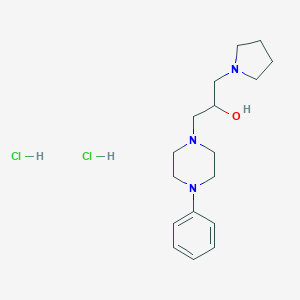
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)